molecular formula C11H13ClOS B14049876 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one

Cat. No.: B14049876
M. Wt: 228.74 g/mol
InChI Key: UYZFJBCUOBJTMP-UHFFFAOYSA-N
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Description

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS It is a derivative of phenylpropanone, featuring a chloromethyl group and a methylthio group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylpropanone derivative.

    Methylthio Substitution: The methylthio group can be introduced via nucleophilic substitution using a methylthiolating agent like dimethyl sulfide (DMS) under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same fundamental reactions but optimized for efficiency, yield, and safety. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloromethyl group.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylpropanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The methylthio group can influence the compound’s lipophilicity and binding affinity to target proteins. These interactions can affect cellular pathways and biological processes, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    1-(3-(Methylthio)phenyl)propan-1-one: Similar structure but lacks the chloromethyl group.

    1-(3-(Chloromethyl)-5-(methylthio)phenyl)propan-1-one: Positional isomer with different substitution pattern on the aromatic ring.

Uniqueness

1-(5-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one is unique due to the specific positioning of the chloromethyl and methylthio groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C11H13ClOS

Molecular Weight

228.74 g/mol

IUPAC Name

1-[5-(chloromethyl)-2-methylsulfanylphenyl]propan-1-one

InChI

InChI=1S/C11H13ClOS/c1-3-10(13)9-6-8(7-12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3

InChI Key

UYZFJBCUOBJTMP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CCl)SC

Origin of Product

United States

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